molecular formula C12H8F3N B1428635 2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine CAS No. 1210419-18-3

2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine

Cat. No. B1428635
M. Wt: 223.19 g/mol
InChI Key: GWJLTCGRKGCBMZ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Phosphorescent Emitting Materials

2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine derivatives have been used in synthesizing blue phosphorescent emitting materials. These materials, featuring fluorine atoms and a methyl group, display bright blue-to-green luminescence at room temperature, which is significant for photophysical applications (Xu, Zhou, Wang, & Yu, 2009).

Ethylene Polymerization Catalysis

Nickel(II) complexes with 2-aminomethylpyridine ligands, including the 2,6-difluorophenyl variant, have been synthesized for use as catalysts in ethylene polymerization. These catalysts are noted for producing high molecular weight branched polyethylenes and oligomers (Huang, Gao, Zhang, & Wu, 2008).

Synthesis of Cognition Enhancer Drug Candidates

The compound has been used in the efficient functionalization and synthesis of drug candidates like DMP 543, which is known for enhancing acetylcholine release and thereby improving cognition (Pesti et al., 2000).

Protection of Hydroxyl Groups in Radiofluorination

The compound has been investigated as a protecting group in nucleophilic aromatic radiofluorination, a key process in medical imaging, particularly in Positron Emission Tomography (PET) (Malik et al., 2011).

Antibacterial Agents

2,6-Difluorophenyl derivatives, including this compound, have been synthesized and tested for their antibacterial activities, showing promising results as antibacterial agents (Bouzard et al., 1992).

CC Bond Formation in Pyridines

The compound is used in regiospecific CC bond formation in pyridines, showcasing its utility in synthetic organic chemistry (Yu, Taylor, & Meth–Cohn, 1999).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing harm to the environment, and precautions that need to be taken while handling it.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued based on its properties, and possible modifications that could be made to its structure to enhance its properties or reduce its side effects.


properties

IUPAC Name

2-(2,6-difluorophenyl)-3-fluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c1-7-5-6-10(15)12(16-7)11-8(13)3-2-4-9(11)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJLTCGRKGCBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-3-fluoro-6-methylpyridine (1.0 equiv.) in THF and Water (10:1, 0.2 M) was added 2,6-difluorophenylboronic acid (2.0 equiv.) and potassium fluoride (3.3 equiv.). The reaction was degassed for 10 minutes, then Pd2(dba)3 (0.05 equiv.) was added, followed by tri-t-butylphosphine (0.1 equiv.). The reaction was stirred to 60° C. for 1 hour at which point, all starting material was consumed as indicated by LC/MS. The reaction was allowed to cool to room temperature, partitioned with ethyl acetate and water, the organic phase was dried with sodium sulfate, filtered, and concentrated. The crude material was diluted in EtOH to 0.1 M, and 0.5 equiv. of NaBH4 was added to reduce the dba. The reaction was stirred for one hour at room temperature, then quenched with water and concentrated under vacuo to remove the ethanol. The product was extracted in ether, washed with brine, the organics were dried over sodium sulfate, filtered, and concentrated. The crude material was loaded on silica gel and purified via column chromatography (ISCO) eluting with hexanes and ethyl acetate (0%-10% ethyl acetate). The pure fractions were combined, and concentrated to yield 2-(2,6-difluorophenyl)-3-fluoro-6-methylpyridine as a light yellow oil in 86% yield. LC/MS=224.0 (M+H), Rt=0.84 min.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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